molecular formula C8H5BrClFO2 B13717734 2'-Bromo-3'-fluoro-5'-hydroxyphenacyl chloride

2'-Bromo-3'-fluoro-5'-hydroxyphenacyl chloride

Cat. No.: B13717734
M. Wt: 267.48 g/mol
InChI Key: BVMAAVNIDDRLNS-UHFFFAOYSA-N
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Description

2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride: is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride typically involves multiple steps, including halogenation and substitution reactionsThe final step involves the addition of a chloride group to complete the phenacyl chloride structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The process may include the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenacyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the study of reaction mechanisms .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes and their role in biological processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: Industrially, 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific combination of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable reagent in scientific research .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(2-bromo-3-fluoro-5-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-8-5(7(13)3-10)1-4(12)2-6(8)11/h1-2,12H,3H2

InChI Key

BVMAAVNIDDRLNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)F)O

Origin of Product

United States

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